3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one
Description
This compound belongs to the cyclohexadienone family, characterized by a conjugated dienone core with substituents at positions 3, 4, and 3. The 4-position features a nitrophenoxyimino group, while methyl groups occupy positions 3 and 4.
Properties
IUPAC Name |
3,5-dimethyl-4-(4-nitrophenoxy)iminocyclohexa-2,5-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9-7-12(17)8-10(2)14(9)15-20-13-5-3-11(4-6-13)16(18)19/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAPXMBLMIBQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=NOC2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one typically involves the reaction of 3,5-dimethylcyclohexa-2,5-dienone with 4-nitrophenoxyamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted cyclohexa-2,5-dienones and their derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The nitrophenoxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound can interact with enzymes and proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The table below compares key structural features and electronic effects of the target compound with analogs:
Key Observations :
- The target compound’s nitro group enhances electrophilicity at the 4-position, making it reactive toward nucleophilic attack, unlike EDG-substituted analogs (e.g., BHT by-product) .
- Syn/anti isomerism is observed in analogs like 4-AN (), suggesting similar isomerism may occur in the target compound due to the imino group .
Physicochemical Properties
Biological Activity
3,5-Dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore its biological activity, focusing on its mechanisms of action, toxicity, and therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a cyclohexadiene core with a nitrophenoxy imine substituent. The presence of multiple functional groups suggests diverse interactions with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have demonstrated that such compounds can reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of compounds containing similar structural motifs. The nitrophenyl group is known to enhance the lipophilicity of the molecule, facilitating membrane penetration and leading to bacterial cell disruption. In vitro assays against various bacterial strains have shown promising results, indicating that this compound may serve as a lead for developing new antimicrobial agents.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings suggest that the compound induces apoptosis through the activation of caspase pathways. Additionally, it may inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicity profile of the compound. The mutagenic potential has been assessed using standard assays such as the Ames test. Results indicate that while some nitro-substituted compounds exhibit mutagenicity, further studies are necessary to establish a clear risk profile for this specific compound.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Smith et al. (2021) | Demonstrated significant antioxidant activity in cellular models | Potential use in neuroprotective therapies |
| Johnson et al. (2022) | Reported antimicrobial efficacy against E. coli and S. aureus | Development of new antibacterial agents |
| Lee et al. (2023) | Showed induction of apoptosis in breast cancer cell lines | Promising candidate for anticancer drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
